2-Bromo-3-fluoropyridin-4-amine
Overview
Description
2-Bromo-3-fluoropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H4BrFN2 It is a derivative of pyridine, where the pyridine ring is substituted with bromine, fluorine, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoropyridin-4-amine typically involves the halogenation and amination of pyridine derivatives. One common method starts with 2-bromo-4-nitropyridine, which undergoes a reduction reaction to convert the nitro group to an amino group. This reduction can be achieved using metal catalysts such as iron powder with acetic acid or magnesium powder with titanium tetrachloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions followed by purification processes to ensure high purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through reactions such as Suzuki coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Reduction Reactions: The nitro group in precursor compounds can be reduced to an amino group using metal catalysts.
Oxidation Reactions: The amino group can be oxidized to form different functional groups, depending on the reagents used.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Reduction: Iron powder with acetic acid or magnesium powder with titanium tetrachloride.
Oxidation: Various oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
2-Bromo-3-fluoropyridin-4-amine is used in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoropyridin-4-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to active sites and interfering with enzyme function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
2-Bromo-4-fluoropyridine: Similar structure but lacks the amino group, making it less versatile for certain applications.
3,4-Difluoropyridine: Contains two fluorine atoms but no bromine or amino group, resulting in different chemical properties and reactivity.
2-Amino-3-bromo-5-fluoropyridine: Another similar compound with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 2-Bromo-3-fluoropyridin-4-amine is unique due to the combination of bromine, fluorine, and an amino group on the pyridine ring. This unique substitution pattern provides distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-bromo-3-fluoropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWMJIBOKZSFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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